2,2-Difluorobutan-1-amine

Description

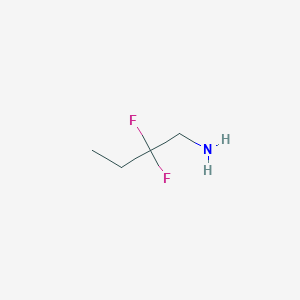

2,2-Difluorobutan-1-amine (C₄H₉F₂N) is a fluorinated primary amine with a molecular weight of 109.13 g/mol (free base) and 145.58 g/mol as its hydrochloride salt (CAS: 1384428-33-4) . Its structure features two fluorine atoms on the second carbon of a butan-1-amine backbone, as depicted by the SMILES string CCC(CN)(F)F . Fluorinated amines like this are critical intermediates in medicinal chemistry, where fluorine substitution enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

2,2-difluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-2-4(5,6)3-7/h2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTADKVIIFXTFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobutan-1-amine can be achieved through several methods:

-

Fluorination of Butan-1-amine: : One common method involves the direct fluorination of butan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions and yields the desired difluorinated product.

-

Hydroamination of 2,2-Difluorobutene: : Another approach is the hydroamination of 2,2-difluorobutene with ammonia or an amine. This reaction can be catalyzed by transition metals such as palladium or rhodium, and it proceeds under moderate temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. Continuous flow reactors can be employed to improve the efficiency and safety of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutan-1-amine undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding difluorinated ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: : Reduction of this compound can yield difluorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

-

Substitution: : The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, room temperature to moderate heat.

Substitution: Alkyl halides, acyl chlorides, room temperature to moderate heat.

Major Products

Oxidation: Difluorinated ketones or aldehydes.

Reduction: Difluorinated alcohols or hydrocarbons.

Substitution: Substituted amines.

Scientific Research Applications

2,2-Difluorobutan-1-amine has several applications in scientific research:

-

Pharmaceuticals: : The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring fluorinated amine functionalities for enhanced biological activity and metabolic stability.

-

Materials Science: : It is employed in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to chemical degradation.

-

Chemical Biology: : Researchers use this compound in the study of enzyme mechanisms and protein-ligand interactions, as the fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.

-

Medicinal Chemistry: : The compound is investigated for its potential as a building block in the design of novel drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorobutan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where the fluorine atoms can influence the binding affinity and selectivity of the molecule. The presence of fluorine atoms can also affect the compound’s metabolic stability and resistance to enzymatic degradation.

Comparison with Similar Compounds

Structural Isomers: Positional Fluorine Substitution

3,3-Difluorobutan-2-amine hydrochloride (CAS unspecified) shares the molecular formula C₄H₉F₂N but differs in fluorine placement (third carbon) and amine position (secondary vs. primary). This structural variation impacts electronic effects and steric hindrance:

- Reactivity : The secondary amine in 3,3-difluorobutan-2-amine may exhibit reduced nucleophilicity compared to the primary amine in 2,2-difluorobutan-1-amine.

- Synthetic Utility : Secondary amines are often used in catalysis or as ligands, whereas primary amines are preferred for forming imines or amides .

Cyclic Difluoroamines

2,2-Difluorocyclopentan-1-amine (CAS: 921753-24-4) and 4,4-difluorocyclohexan-1-amine (CAS: 458566-84-2) introduce rigidity via cyclic backbones:

- Polarity : Cyclic structures may increase polarity, enhancing solubility in polar solvents compared to linear analogs.

- Conformational Effects : Restricted rotation in cyclic systems could influence binding affinity in drug-receptor interactions.

Hydrohalide Salts

The hydrochloride salt of this compound is more prevalent in patents and commercial listings than its free base . Comparatively, 3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 921599-70-4) and 2,2'-difluorodiethylamine hydrobromide (CAS unspecified) highlight the role of counterions:

Benzylated Derivatives

N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine (CAS unspecified) incorporates aromatic groups, diverging from this compound’s simplicity :

- Applications : Benzylation protects the amine during synthesis and can modulate lipophilicity for blood-brain barrier penetration.

- Synthesis: Requires fluorination via DAST (diethylaminosulfur trifluoride), a method applicable to this compound’s synthesis if hydroxyl precursors are available .

Data Table: Key Structural and Commercial Attributes

Research and Industrial Implications

- Synthetic Challenges : Fluorination methods (e.g., DAST) are critical for introducing fluorine atoms but require precise control to avoid side reactions .

- Pharmacological Potential: While this compound itself lacks extensive published data, its structural analogs are leveraged in drug discovery for improved pharmacokinetics .

- Knowledge Gaps: Public data on physicochemical properties (e.g., logP, pKa) for these compounds remain sparse, suggesting opportunities for further characterization.

Biological Activity

2,2-Difluorobutan-1-amine is a fluorinated organic compound with significant interest in medicinal chemistry due to its unique structural properties. This compound is characterized by the presence of two fluorine atoms and an amine functional group, which can influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

The chemical formula for this compound is . Its structure includes a butane backbone with two fluorine atoms attached to the second carbon and an amine group at one end. The presence of fluorine atoms can significantly alter the lipophilicity and overall pharmacokinetic properties of the compound.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉F₂N |

| SMILES | CCC(CN)(F)F |

| InChI | InChI=1S/C4H9F2N/c1-2-4(5,6)3-7/h2-3,7H2,1H3 |

| InChIKey | HTADKVIIFXTFNT-UHFFFAOYSA-N |

Pharmacological Studies

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, studies have shown that fluorination can improve the lipophilicity of compounds, affecting their absorption and distribution in biological systems . The modulation of these properties is essential for optimizing drug design.

Case Study: Lipophilicity and ADMET Properties

A study focusing on the influence of aliphatic fluorination on lipophilicity highlighted that compounds like this compound could exhibit altered ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles due to their unique structural characteristics . This modulation can lead to improved drug-like properties and efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound in biological systems, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1,1-Difluoroethanamine hydrochloride | 0.80 | Simpler structure; fewer fluorine substitutions |

| 3-Amino-2,2-difluoropropan-1-ol | 0.67 | Contains hydroxyl group; alters solubility properties |

| 3,3-Trifluoropropan-1-amine hydrochloride | 0.67 | More fluorinated; potentially higher biological activity |

These comparisons illustrate how variations in molecular structure can lead to differences in biological activity and pharmacokinetic properties.

Toxicological Profile

Initial assessments indicate that this compound may exhibit skin and eye irritation potential . Understanding its toxicological profile is vital for evaluating its safety in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.